An In-depth Technical Guide to 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one HCl: Structure, Properties, and Synthesis
An In-depth Technical Guide to 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one HCl: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one hydrochloride, a fluorinated indanone derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group at the 7-position of the indanone scaffold imparts unique physicochemical and pharmacological properties, making it a valuable building block for the synthesis of novel therapeutic agents. This document details the chemical structure, physicochemical properties, a probable synthetic route based on established chemical principles, and predicted spectroscopic data for the title compound. Furthermore, it discusses the potential biological activities and applications of this class of molecules, providing researchers and drug development professionals with a foundational understanding for future investigations.
Introduction: The Significance of Fluorinated Indanones in Drug Discovery
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective agents.[1] The introduction of fluorine-containing substituents, particularly the trifluoromethyl (CF₃) group, is a well-established strategy in modern drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The trifluoromethyl group can significantly alter the electronic properties of the aromatic ring, influencing the compound's overall pharmacological profile.
7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one hydrochloride represents a key intermediate where the potent electronic effects of the CF₃ group are poised to influence the reactivity of the indanone core and the biological activity of its derivatives. This guide serves to consolidate the known and predicted information about this compound, providing a critical resource for its synthesis, characterization, and application in research and development.
Chemical Structure and Properties
The chemical structure of 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one and its hydrochloride salt are depicted below. The core structure consists of a benzene ring fused to a cyclopentanone ring, with a trifluoromethyl group substituted at the 7-position of the aromatic ring. The hydrochloride salt is formed by the protonation of the carbonyl oxygen.
Diagram of Chemical Structures
Caption: Chemical structures of the free base and hydrochloride salt.
Table 1: Physicochemical Properties
| Property | Value (Predicted/Analogous Data) | Source/Rationale |
| Molecular Formula | C₁₀H₇F₃O | - |
| Molecular Weight | 200.16 g/mol | - |
| CAS Number | 341031-45-6 | [3][4][5][6] |
| Physical State | Solid (predicted) | Analogous to other substituted indanones |
| Melting Point | Not available | - |
| Boiling Point | 76-78 °C at 0.2 mmHg (for 6-isomer) | |
| Solubility | Soluble in organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc). The HCl salt is expected to have increased solubility in polar protic solvents. | General chemical principles |
| pKa (of protonated carbonyl) | ~ -6 to -7 (estimated) | Based on typical ketone pKa values |
Synthesis and Purification
Diagram of Synthetic Pathway
Caption: Proposed synthetic pathway for 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one HCl.
Step-by-Step Experimental Protocol (Proposed)
This protocol is based on well-established procedures for intramolecular Friedel-Crafts acylation.[7]
Step 1: Synthesis of 3-(3-(Trifluoromethyl)phenyl)propanoyl chloride
-
To a solution of 3-(3-(trifluoromethyl)phenyl)propanoic acid (1.0 eq)[9][10] in anhydrous dichloromethane (DCM, ~5-10 mL per gram of acid) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is typically used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Cool a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM to 0 °C under an inert atmosphere.
-
Slowly add a solution of the crude 3-(3-(trifluoromethyl)phenyl)propanoyl chloride from Step 1 in anhydrous DCM to the AlCl₃ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure to obtain the crude 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one.
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the purified 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one in a minimal amount of anhydrous diethyl ether or 1,4-dioxane.
-
Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2 M) or dioxane (e.g., 4 M) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product.
Spectroscopic Analysis (Predicted)
The following spectroscopic data are predicted based on the analysis of structurally similar indanones and the known effects of a trifluoromethyl group on NMR and IR spectra.[11][12][13]
Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 (2H) | ~ 2.75 - 2.85 | m | - | Aliphatic methylene protons adjacent to the carbonyl group. |
| H-3 (2H) | ~ 3.10 - 3.20 | m | - | Aliphatic methylene protons adjacent to the aromatic ring. |
| H-4 (1H) | ~ 7.80 - 7.90 | d | ~ 7.8 | Aromatic proton ortho to the carbonyl, deshielded. |
| H-5 (1H) | ~ 7.65 - 7.75 | t | ~ 7.8 | Aromatic proton meta to the carbonyl and meta to the CF₃ group. |
| H-6 (1H) | ~ 7.95 - 8.05 | d | ~ 7.8 | Aromatic proton para to the carbonyl and ortho to the CF₃ group, deshielded by both. |
Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Carbon | Chemical Shift (δ, ppm) | Rationale |
| C-1 (C=O) | ~ 205 - 207 | Carbonyl carbon. |
| C-2 | ~ 36 - 38 | Aliphatic methylene carbon. |
| C-3 | ~ 26 - 28 | Aliphatic methylene carbon. |
| C-3a | ~ 135 - 137 | Aromatic quaternary carbon. |
| C-4 | ~ 125 - 127 | Aromatic CH carbon. |
| C-5 | ~ 137 - 139 | Aromatic CH carbon. |
| C-6 | ~ 124 - 126 (q, J ≈ 3-4 Hz) | Aromatic CH carbon coupled to fluorine. |
| C-7 | ~ 130 - 132 (q, J ≈ 30-35 Hz) | Aromatic quaternary carbon attached to the CF₃ group. |
| C-7a | ~ 152 - 154 | Aromatic quaternary carbon adjacent to the carbonyl. |
| CF₃ | ~ 123 - 125 (q, J ≈ 270-275 Hz) | Trifluoromethyl carbon. |
Infrared (IR) Spectroscopy:
-
C=O stretch: A strong absorption band is expected in the region of 1710-1725 cm⁻¹. The electron-withdrawing nature of the trifluoromethyl group may shift this to a slightly higher frequency compared to unsubstituted 1-indanone.
-
C-F stretch: Strong absorption bands are expected in the region of 1350-1100 cm⁻¹.
-
Aromatic C-H stretch: Peaks are expected above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Peaks are expected below 3000 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 200.
-
Fragmentation: Common fragmentation patterns for indanones include the loss of CO (m/z = 172) and subsequent rearrangements.
Biological Activity and Potential Applications
While specific biological data for 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one is not extensively published, the indanone scaffold is a well-known pharmacophore. Derivatives of indanone have shown a broad range of biological activities, including:
-
Anticancer Activity: Many indanone derivatives exhibit cytotoxic effects against various cancer cell lines.[1]
-
Antimicrobial Activity: The indanone core has been incorporated into compounds with antibacterial and antifungal properties.
-
Neuroprotective Effects: Certain indanones have been investigated for their potential in treating neurodegenerative diseases.
The presence of the trifluoromethyl group is anticipated to enhance the lipophilicity and metabolic stability of derivatives, potentially leading to improved pharmacokinetic profiles and increased biological efficacy. This makes 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one HCl a highly attractive starting material for the synthesis of new chemical entities in drug discovery programs.
Conclusion
7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one hydrochloride is a valuable fluorinated building block with significant potential in medicinal chemistry. This technical guide has provided a comprehensive overview of its chemical structure, predicted physicochemical properties, a probable and detailed synthetic protocol, and expected spectroscopic data. The insights provided herein are intended to facilitate further research and development involving this promising compound, enabling the design and synthesis of novel indanone derivatives with enhanced therapeutic potential.
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